

# Application Notes: Synthesis of 5-Phenyl-5propylimidazolidine-2,4-dione

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Compound of Interest		
Compound Name:	5-Phenyl-5-propylimidazolidine- 2,4-dione	
Cat. No.:	B1266540	Get Quote

#### Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. These molecules exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and hypoglycemic properties. **5-Phenyl-5-propylimidazolidine-2,4-dione** is a 5,5-disubstituted hydantoin derivative. The synthesis of such compounds is most commonly and efficiently achieved through the Bucherer-Bergs reaction. This multicomponent reaction provides a direct and straightforward route to 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and ammonium carbonate.

#### Principle of the Method

The synthesis protocol described herein utilizes the Bucherer-Bergs reaction, starting from propiophenone (phenyl propyl ketone). The reaction involves the condensation of the ketone with potassium cyanide and ammonium carbonate in an aqueous ethanol solution. The mixture is heated under reflux to facilitate the formation of the hydantoin ring structure. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final **5-Phenyl-5-propylimidazolidine-2,4-dione** product. The product is typically a crystalline solid that can be easily isolated and purified by recrystallization.



### **Experimental Protocol**

Materials and Equipment

- Reagents:
  - Propiophenone (Phenyl propyl ketone)
  - Potassium Cyanide (KCN)
  - Ammonium Carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
  - Ethanol (95%)
  - Deionized Water
  - Concentrated Hydrochloric Acid (HCl)
- Equipment:
  - o 250 mL Round-bottom flask
  - o Reflux condenser
  - Heating mantle with magnetic stirrer
  - Magnetic stir bar
  - Beakers and Erlenmeyer flasks
  - Graduated cylinders
  - Buchner funnel and filter flask
  - Filter paper
  - Melting point apparatus
  - Fume hood



WARNING: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not allow potassium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.

#### Procedure

- Reaction Setup: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 15.4 g, 0.16 mol) and 60 mL of deionized water. Stir the mixture until the solid is mostly dissolved.
- Addition of Reagents: To the flask, add 60 mL of 95% ethanol. Subsequently, add potassium cyanide (e.g., 5.2 g, 0.08 mol). Stir the mixture for 5-10 minutes. In a separate beaker, dissolve propiophenone (e.g., 5.36 g, 0.04 mol) in 20 mL of 95% ethanol.
- Initiating the Reaction: Add the propiophenone solution to the round-bottom flask. Equip the flask with a reflux condenser and a magnetic stir bar.
- Reflux: Place the setup on a heating mantle and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 8-10 hours.
- Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.
- Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted salts.
- Purification: Purify the crude 5-Phenyl-5-propylimidazolidine-2,4-dione by recrystallization from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
- Drying and Characterization: Filter the purified crystals, wash with a small amount of cold water, and dry them in a desiccator. Determine the yield, melting point, and characterize the final product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

### **Data Presentation**



Table 1: Reagents and Reaction Conditions

Parameter	Value	Moles (mol)	Molar Ratio
Propiophenone	5.36 g	0.04	1
Potassium Cyanide	5.20 g	0.08	2
Ammonium Carbonate	15.4 g	0.16	4
Solvent	80 mL Ethanol / 60 mL Water	-	-
Reaction Temperature	Reflux (~80-90 °C)	-	-
Reaction Time	8-10 hours	-	-

Table 2: Expected Product Characteristics

Property	Expected Value	Notes
Product Name	5-Phenyl-5- propylimidazolidine-2,4-dione	-
Molecular Formula	C12H14N2O2	-
Molecular Weight	218.25 g/mol	-
Appearance	White crystalline solid	Based on similar hydantoin compounds.
Expected Yield	60-75%	Analogous to the synthesis of 5-ethyl-5-phenyl-hydantoin (66% yield).
Melting Point	~190-210 °C	The closely related 5-ethyl-5- phenyl-hydantoin melts at 202°C.

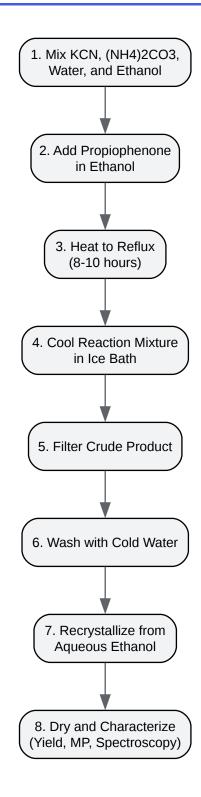
Table 3: Expected Spectroscopic Data



Technique	Expected Peaks/Shifts (ppm or cm <sup>-1</sup> )	Assignment
FTIR (KBr, cm <sup>-1</sup> )	~3250 (broad), ~3050	N-H stretching
~2960, ~2870	Aliphatic C-H stretching (propyl group)	
~1770, ~1715	C=O stretching (hydantoin ring)	_
~1600, ~1490	Aromatic C=C stretching	-
¹H NMR (DMSO-d₅, ppm)	~10.7 (s, 1H), ~8.5 (s, 1H)	N1-H and N3-H protons
~7.2-7.5 (m, 5H)	Aromatic protons (phenyl group)	
~2.0-2.2 (m, 2H)	-CH2-CH2-CH3	-
~1.0-1.2 (m, 2H)	-CH2-CH2-CH3	-
~0.8 (t, 3H)	-CH2-CH2-CH3	-
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , ppm)	~175, ~156	C4=O and C2=O carbons
~140	Quaternary aromatic carbon	
~128, ~127, ~125	Aromatic CH carbons	-
~65	Quaternary C5 carbon	-
~42, ~17, ~14	Propyl group carbons (- CH2CH2CH3)	-

## **Visualizations**

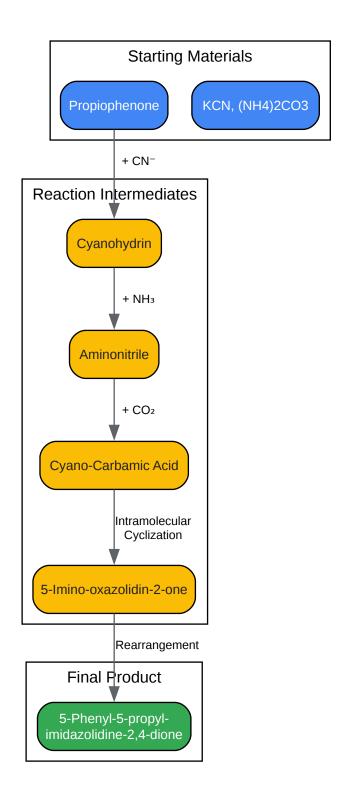




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Caption: Experimental workflow for the synthesis of **5-Phenyl-5-propylimidazolidine-2,4-dione**.





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Caption: Simplified mechanism of the Bucherer-Ber



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